ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE
Overview
Description
Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a trifluoromethyl group, and a methoxyphenoxy group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorobenzyl and trifluoromethyl groups, and the final esterification to form the ethyl acetate derivative. Common reagents used in these reactions include fluorobenzyl bromide, trifluoromethyl iodide, and ethyl chloroacetate. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and substitution reagents like sodium hydride (NaH) or alkyl halides. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate can be compared with other similar compounds, such as:
- Ethyl (2-{2-[3-(2-chlorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate
- Ethyl (2-{2-[3-(2-bromobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate
These compounds share similar structural features but differ in the substituents on the benzyl group
Properties
IUPAC Name |
ethyl 2-[2-[(E)-2-[3-[(2-fluorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]-6-methoxyphenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F4N2O5/c1-3-35-22(32)15-36-23-16(8-6-10-20(23)34-2)11-12-18-13-21(25(27,28)29)30-24(33)31(18)14-17-7-4-5-9-19(17)26/h4-13H,3,14-15H2,1-2H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNJTWMKCDLMX-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C=CC2=CC(=NC(=O)N2CC3=CC=CC=C3F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)/C=C/C2=CC(=NC(=O)N2CC3=CC=CC=C3F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F4N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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